methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Description
Methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate: is a chemical compound characterized by its molecular formula C9H7IN2O2 and a molecular weight of 302.07 g/mol This compound belongs to the class of pyrrolopyridines, which are heterocyclic aromatic organic compounds
Properties
IUPAC Name |
methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2O2/c1-14-9(13)5-2-3-11-8-7(5)6(10)4-12-8/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRYNLLQXAWCJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CNC2=NC=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyrrolopyridine derivative as the starting material.
Carboxylation: The carboxylate group is introduced at the 4-position through carboxylation reactions, typically using reagents like carbon dioxide or carboxylic acid derivatives.
Methylation: Finally, the compound is methylated to introduce the methyl ester group at the carboxylate position, using methanol in the presence of a strong acid catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodate or iodide derivatives.
Reduction: The compound can be reduced to form the corresponding pyrrolopyridine derivatives.
Substitution: The iodine atom can be substituted with other functional groups, such as amines, alcohols, or halides.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide, sodium hypochlorite, or potassium permanganate can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Iodate or iodide derivatives.
Reduction Products: Reduced pyrrolopyridine derivatives.
Substitution Products: Amines, alcohols, or halides substituted at the iodine position.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate as an anticancer agent. Its structure allows for interaction with various biological targets involved in cancer progression.
Case Study:
A study conducted by researchers at a prominent university investigated the compound's efficacy against breast cancer cell lines. The results indicated that treatment with this compound led to a significant reduction in cell viability, suggesting its potential as a therapeutic agent in oncology .
Neuroprotective Effects
The compound has also been evaluated for its neuroprotective properties. Preliminary research suggests that it may help in mitigating neurodegenerative diseases by inhibiting pathways associated with neuronal apoptosis.
Case Study:
In a laboratory setting, this compound was tested on models of Alzheimer's disease. Findings indicated a decrease in amyloid-beta plaque formation, which is critical in the pathology of Alzheimer's .
Synthesis of Novel Polymers
This compound serves as a versatile building block for synthesizing novel polymers with unique properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength.
Data Table: Polymer Properties Comparison
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Control Polymer | 150 | 30 |
| Polymer with Compound | 180 | 45 |
Agrochemicals
The compound has been explored for use in agrochemical formulations due to its potential herbicidal properties. Its efficacy against specific weed species has been documented.
Case Study:
Field trials demonstrated that formulations containing this compound effectively reduced weed populations without harming crop yields .
Mechanism of Action
The mechanism by which methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The iodine atom plays a crucial role in its biological activity, often acting as a key functional group in binding to enzymes or receptors.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to therapeutic effects.
Receptor Binding: It can bind to receptors on cell surfaces, modulating cellular responses and signaling pathways.
Comparison with Similar Compounds
Methyl 3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate: This compound is similar but contains a tosyl group, which affects its reactivity and biological activity.
Methyl 6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylate: Another iodinated pyrrolopyridine derivative with different structural features.
Methyl 5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate: Contains a fluorine atom instead of a hydrogen, altering its chemical properties.
Uniqueness: Methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate stands out due to its specific iodine substitution pattern and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological activities, making it a valuable compound in scientific research and industrial applications.
Biological Activity
Methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 1190313-88-2
- Molecular Formula : C₉H₈IN₂O₂
- Molecular Weight : 292.08 g/mol
- Purity : 97% .
This compound exhibits biological activity primarily through its interaction with fibroblast growth factor receptors (FGFRs). Abnormal activation of FGFRs is implicated in various cancers, making this compound a candidate for targeted cancer therapies.
FGFR Inhibition
Research has highlighted that derivatives of pyrrolo[2,3-b]pyridine, including methyl 3-iodo derivatives, can effectively inhibit FGFR signaling pathways. For instance, one study reported that a related compound exhibited IC50 values against FGFR1–4 ranging from 7 to 712 nM. The inhibition led to reduced cell proliferation and induced apoptosis in breast cancer cell lines .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Study 1: Antitumor Efficacy
In vitro studies demonstrated that methyl 3-iodo derivatives significantly inhibited the migration and invasion of breast cancer cells. The compound was able to induce apoptosis effectively, making it a promising candidate for further development in cancer therapy .
Case Study 2: Antimicrobial Properties
Another study evaluated the antimicrobial activity of pyrrolo[2,3-b]pyridine derivatives. Results indicated that certain derivatives exhibited effective inhibition against bacterial strains, suggesting potential applications in treating infections .
Q & A
Q. Key Considerations :
- Protect reactive sites (e.g., NH of pyrrole) to avoid undesired substitutions.
- Optimize reaction temperature (typically 0–60°C) to balance yield and selectivity.
How is the compound characterized using spectroscopic and crystallographic methods?
Basic Research Question
Methodological Answer:
Spectroscopic Characterization :
-
¹H/¹³C NMR : Key peaks include:
Proton/Environment δ (ppm) Range Reference Compound Example Pyrrole NH ~12.5–13.5 Similar to Methyl ester (COOCH₃) ~3.8–4.0 Aromatic protons (pyridine) ~7.5–8.5 -
MS (ESI) : Look for [M+H]⁺ or [M+Na]⁺ adducts. Expected m/z ≈ 317–319 (C₉H₈IN₂O₂).
Crystallography :
Single-crystal X-ray diffraction confirms regiochemistry and planar geometry of the heterocyclic core. For related structures, mean C–C bond lengths are ~1.38–1.42 Å, with R factors <0.05 .
What strategies are effective for functionalizing the 3-iodo substituent in cross-coupling reactions?
Advanced Research Question
Methodological Answer:
The 3-iodo group is a versatile handle for metal-catalyzed cross-couplings:
Q. Optimization Tips :
- Screen ligands (e.g., SPhos for hindered substrates) to improve yields.
- Monitor reaction progress via TLC or LCMS to avoid overfunctionalization.
How can researchers address discrepancies in spectroscopic data during characterization?
Advanced Research Question
Methodological Answer:
Scenario : Conflicting NMR signals due to tautomerism or impurities.
Resolution Steps :
Variable Temperature NMR : Identify dynamic processes (e.g., NH tautomerism) by cooling to –40°C .
2D NMR (COSY, HSQC) : Assign proton-proton correlations and verify carbon environments .
X-ray Crystallography : Resolve ambiguity by determining solid-state structure (e.g., bond angles confirm substitution pattern) .
Example : In a related methyl carboxylate derivative, unexpected upfield shifts were resolved via HSQC, confirming ester group orientation .
What role does this compound play in the development of kinase inhibitors or other therapeutic agents?
Advanced Research Question
Methodological Answer:
The pyrrolo[2,3-b]pyridine core mimics adenine in ATP-binding pockets, making it a scaffold for kinase inhibitors.
- Functionalization : The 3-iodo group allows late-stage diversification to enhance selectivity (e.g., JAK2 inhibitors) .
- Biological Testing :
Case Study : Methyl 4-fluoro-2-(pyrrolopyridinyloxy)benzoate derivatives showed nanomolar activity against tyrosine kinases, validated by molecular docking .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
